Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a trifluoromethyl-substituted thiazole derivative with a methylamino group at position 2 and an ethyl ester moiety at position 5. The compound belongs to the 1,3-thiazole family, a heterocyclic scaffold known for its diverse applications in medicinal chemistry and materials science due to its electronic and steric properties .
Synthesis: The compound is synthesized via a condensation reaction between 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate in absolute ethanol under reflux conditions. The product is neutralized with potassium carbonate, filtered, and recrystallized from ethanol . Elemental analysis and spectroscopic methods (e.g., NMR, mass spectrometry) confirm its structure .
Properties
IUPAC Name |
ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-3-15-6(14)4-5(8(9,10)11)13-7(12-2)16-4/h3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDYIPUUQMSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Trifluoroacetic Ethyl Acetoacetate
- Starting Material: Trifluoroacetic ethyl acetoacetate.
- Reagent: Chlorosulfuric acid.
- Conditions: The chlorosulfuric acid is added dropwise at low temperatures (-15°C to -5°C) to control reaction exothermicity and avoid overchlorination.
- Molar Ratios: Chlorosulfuric acid to trifluoroacetic ethyl acetoacetate molar ratio maintained between 0.92 and 0.98.
- Reaction Time: The dropwise addition takes about 2 to 2.5 hours, followed by a temperature hold at 5°C to 15°C for 10 to 18 hours.
- Outcome: Formation of 2-chloro trifluoroacetyl ethyl acetoacetate with minimal overchlorinated by-products (<0.3%).
Cyclization with Thioacetamide
- Reagents: Thioacetamide and dehydrated ethanol.
- Conditions: The chlorinated intermediate is reacted with thioacetamide in ethanol under reflux conditions for 8 to 12 hours.
- Molar Ratios: Thioacetamide is used in slight excess (1.02 to 1.06 equivalents relative to chlorinated intermediate).
- Advantages: Use of ethanol as solvent avoids toxic solvents like DMF or acetonitrile and eliminates the need for acid-binding agents or complex post-processing.
- Outcome: Formation of the thiazole ring yielding ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate or its hydrochloride salt.
Hydrolysis and Workup
- Process: After cyclization, hydrolysis is conducted by adding aqueous sodium hydroxide solution (around 15%).
- Reaction Time: Stirring under reflux for 2 to 3 hours.
- Post-Reaction: Ethanol is recovered by vacuum distillation.
- Acidification: The reaction mixture is acidified to pH 1 using concentrated hydrochloric acid to precipitate the product.
- Isolation: The product is filtered, washed, and dried to obtain a high-purity off-white powder.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Melting Point (°C) |
|---|---|---|---|---|
| Chlorination | Chlorosulfuric acid (0.92-0.98 equiv), -15°C to 15°C, 10-18 h | - | >98.5 | - |
| Cyclization | Thioacetamide (1.02-1.06 equiv), ethanol reflux, 8-12 h | - | - | - |
| Hydrolysis & Workup | NaOH 15%, reflux 2-3 h, acidification pH=1 | 91.7-93.5 | 98.7-99.0 | 163.5-166.0 |
Note: The yields and purity values are based on multiple runs with slight variations in conditions as reported in patent CN104672168B.
Alternative Synthetic Routes and Considerations
Use of Ethyl 2-chloro-3-oxobutanoate: Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, a close analogue, indicating a viable route for related compounds. However, pyridine use requires careful handling due to toxicity.
Avoidance of Toxic Reagents: The method employing chlorosulfuric acid and ethanol avoids highly toxic reagents such as sodium cyanide and solvents like DMF, making it more suitable for industrial scale-up.
Purification: The process eliminates the need for extensive chromatographic purification by optimizing reaction conditions and direct precipitation of the product after acidification.
Summary Table of Key Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Chlorosulfuric acid molar ratio | 0.92 - 0.98 | Relative to trifluoroacetic ethyl acetoacetate |
| Chlorosulfuric acid addition temp | -15°C to -5°C | Controls overchlorination |
| Chlorination reaction time | 10 - 18 hours | Temperature hold at 5°C to 15°C |
| Thioacetamide molar ratio | 1.02 - 1.06 | Slight excess to ensure complete cyclization |
| Cyclization reaction time | 8 - 12 hours | Reflux in dehydrated ethanol |
| Hydrolysis conditions | 15% NaOH aqueous, reflux 2-3 h | Followed by acidification to pH 1 |
| Product yield | 91.7% - 93.5% | High yield with optimized conditions |
| Product purity (HPLC) | 98.7% - 99.0% | High purity suitable for further use |
| Product melting point | 163.5°C - 166.0°C | Consistent with literature values |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylamino group at position 2 participates in nucleophilic substitutions, particularly under basic or acidic conditions. For example:
-
Protection with Boc groups :
The 2-methylamino group is often masked as a tert-butoxycarbonate (Boc) to prevent interference in subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . -
Alkylation :
The Boc-protected derivative reacts with cyanomethanide to yield intermediates for further functionalization, such as:
Condensation and Cyclization Reactions
The ester and thiazole ring facilitate condensation with nitrogen nucleophiles:
-
Enaminone Formation :
Reaction with N,N-dimethylformamide–dimethylacetal (DMF–DMA) produces enaminones, which serve as precursors for pyrimidine derivatives : -
Pyrimidine Synthesis :
Enaminones react with phenylguanidines under microwave irradiation to form substituted pyrimidines with antitumor activity :
Halogenation and Functionalization
The trifluoromethyl group enhances electrophilic substitution at the thiazole ring:
-
Bromination :
Bromine in the presence of p-toluenesulfonic acid (PTSA) introduces bromine at position 4, enabling further cross-coupling reactions : -
Fluorination :
SelectFluor-mediated fluorination yields fluoro-enaminones :
Ester Hydrolysis and Derivative Formation
The ethyl ester undergoes hydrolysis to generate carboxylic acid derivatives:
-
Acid Formation :
Hydrolysis with aqueous NaOH or HCl produces the corresponding carboxylic acid, which is useful for further conjugation :
Table 1: Representative Reactions and Conditions
Table 2: Physicochemical Impact of Substituents
Scientific Research Applications
Chemistry
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the electronic properties of derivatives, making it useful in creating complex molecules.
Biology
Research has indicated potential biological activities of this compound, particularly in:
- Antimicrobial Studies: Investigating its efficacy against various pathogens.
- Enzyme Inhibition: Exploring interactions with specific enzymes that could lead to therapeutic applications.
Medicine
The compound is being explored for its therapeutic properties:
- Drug Development: Its unique structure may contribute to the development of new pharmaceuticals targeting specific diseases.
- Pharmacokinetics Studies: Understanding how the compound interacts within biological systems can inform dosing and efficacy .
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals: Enhancing the properties of pesticides and herbicides.
- Material Science: Contributing to the development of advanced materials with improved performance characteristics .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential as a new antimicrobial agent.
Case Study 2: Drug Development
Research focused on modifying this compound to enhance its binding affinity to specific proteins involved in cancer pathways. The modifications led to improved efficacy in preclinical models, highlighting its potential in cancer therapeutics.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Features :
- Molecular formula : C₈H₈F₃N₂O₂S.
- Molecular weight : 253.07 g/mol.
- Key functional groups: Methylamino (-NHCH₃) at position 2, trifluoromethyl (-CF₃) at position 4, and ethyl ester (-COOEt) at position 5.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves solubility for synthetic manipulation .
Comparison with Similar Compounds
Thiazole derivatives with trifluoromethyl and ester/amino substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Ethyl esters balance solubility for in vitro assays .
- Melting Points : Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (a structural analog) melts at 87–89°C , while carboxylic acid derivatives (e.g., ) likely exhibit higher melting points due to hydrogen bonding.
Biological Activity
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS Number: 1280787-22-5) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. The molecular formula for this compound is CHFNOS, with a molecular weight of 254.23 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity. Such interactions can lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds possess activity against various pathogens. This compound has been investigated for its potential against bacteria and protozoa:
- Antigiardial Activity : Some thiazole derivatives have shown promising giardicidal activity, suggesting that similar compounds may also exhibit effectiveness against Giardia intestinalis.
- Antitrichomonal Activity : Compounds in the thiazole family have been reported to display trichomonicidal effects, indicating a potential for treating Trichomonas vaginalis infections .
Anticancer Activity
Thiazole derivatives, including this compound, have been explored for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly impact cytotoxicity:
- Cytotoxicity Against Cancer Cell Lines : Certain thiazole derivatives have demonstrated IC values comparable to established chemotherapeutics like doxorubicin. For example, compounds with specific substitutions on the thiazole ring exhibited potent activity against human glioblastoma and melanoma cell lines .
Summary of Biological Activities
| Activity Type | Target Organisms | Reported Effects | IC |
|---|---|---|---|
| Antimicrobial | Giardia intestinalis | Giardicidal activity | < 10 nM (for similar compounds) |
| Antimicrobial | Trichomonas vaginalis | Trichomonicidal effects | Not specified |
| Anticancer | Various cancer cell lines | Cytotoxicity | Comparable to doxorubicin |
Study on Thiazole Derivatives
A study focused on synthesizing novel thiazole derivatives found that specific structural modifications could lead to enhanced biological activities. The presence of electron-donating groups and halogen substitutions were critical in improving anticancer efficacy .
Synthesis and Evaluation
Research has also highlighted the synthesis of this compound as part of a broader investigation into thiazole-based compounds. The evaluation of these compounds often includes assessing their biological activities through in vitro assays against various pathogens and cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
